molecular formula C7H9NO4S2 B2666226 Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate CAS No. 2172050-31-4

Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate

Cat. No.: B2666226
CAS No.: 2172050-31-4
M. Wt: 235.27
InChI Key: HTVBYKVRMRFZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate (CID 132377020) is a thiophene-based derivative with the molecular formula C₇H₉NO₄S₂ . Its structure features a thiophene ring substituted with:

  • A methyl group at position 2,
  • A sulfamoyl group (-SO₂NH₂) at position 5,
  • A methyl ester (-COOCH₃) at position 3.

The compound’s SMILES notation is CC1=C(C=C(S1)S(=O)(=O)N)C(=O)OC, and its InChIKey is HTVBYKVRMRFZDZ-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVBYKVRMRFZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172050-31-4
Record name methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate typically involves the condensation of appropriate thiophene precursors. One common method is the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH). This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate serves as a valuable reagent in organic synthesis. Its structure allows for various chemical transformations, including:

  • Electrophilic Substitution : The compound can participate in electrophilic aromatic substitution reactions, which are critical for synthesizing more complex organic molecules.
  • Functional Group Transformations : It can undergo oxidation and reduction reactions, leading to the formation of different functional groups that are useful in creating diverse chemical entities.

Research into the biological activities of this compound suggests several potential therapeutic applications:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : Investigations are ongoing to determine whether it can modulate inflammatory responses, which would be beneficial in treating various inflammatory diseases.
  • Interactions with Biomolecules : Initial findings suggest potential interactions with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylateAminosulfonyl group instead of sulfamoylPotentially different biological activity due to amino substitution
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl esterLacks methyl group on thiopheneMay exhibit different solubility and reactivity
Methyl 3-sulfamoylthiophene-2-carboxylateDifferent position of the sulfamoyl groupDistinct reactivity patterns due to different substituents

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfamoyl group can enhance the compound’s binding affinity to target proteins, while the thiophene ring provides structural stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Three key structural analogs are discussed below, highlighting differences in substituents, functional groups, and properties.

Table 1: Structural Comparison
Compound Name Substituents (Thiophene Ring) Functional Groups Molecular Formula
Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate 2-methyl, 5-sulfamoyl, 3-methyl ester Sulfamoyl, methyl ester C₇H₉NO₄S₂
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5-chloro, 3-chlorosulfonyl, 2-methyl ester Chlorosulfonyl, methyl ester C₇H₅Cl₂O₄S₂
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 4-methyl, 5-phenyl, 2-amino, 3-ethyl ester Amino, phenyl, ethyl ester C₁₅H₁₇NO₂S

Functional Group Analysis

Sulfamoyl vs. Chlorosulfonyl Groups
  • Sulfamoyl (-SO₂NH₂) : Present in the target compound, this group is polar and participates in hydrogen bonding. It is commonly associated with antibacterial activity in sulfonamide drugs .
  • Chlorosulfonyl (-SO₂Cl) : Found in the analog from , this group is highly reactive due to the electronegative chlorine atom, making it a precursor for nucleophilic substitution reactions. It increases molecular weight and lipophilicity compared to the sulfamoyl group .
Ester Groups
  • Methyl Ester (-COOCH₃) : The target compound and ’s analog use methyl esters, which are less lipophilic than ethyl esters. This may enhance metabolic stability.
  • Ethyl Ester (-COOCH₂CH₃) : The analog in has an ethyl ester, which increases lipophilicity (higher logP) and may prolong half-life in vivo .
Additional Substituents
  • Amino Group (-NH₂): In ’s analog, this group enables hydrogen bonding and salt formation, improving solubility in acidic environments .

Physicochemical Properties (Inferred)

Table 2: Property Comparison
Property This compound Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
Molecular Weight (g/mol) 247.28 294.15 275.37
logP (Estimated) ~1.2 (moderate polarity) ~2.5 (higher lipophilicity) ~3.0 (high lipophilicity)
Solubility High in polar solvents (due to -SO₂NH₂) Low (chlorine groups reduce aqueous solubility) Moderate (balanced by -NH₂ and phenyl)
Reactivity Stable; sulfamoyl is poor leaving group High (SO₂Cl is reactive toward nucleophiles) Moderate (amino group participates in reactions)

Biological Activity

Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a sulfamoyl group and a carboxylate moiety. This unique structure is responsible for its diverse biological properties. The molecular formula is C8H10N2O3SC_8H_{10}N_2O_3S, with a molecular weight of approximately 218.24 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group enhances binding affinity to target proteins, potentially inhibiting specific enzymes involved in various biological pathways.
  • Antimicrobial Activity : The compound has shown efficacy against a range of microorganisms by disrupting cellular processes.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicans0.83 µM

These findings indicate that the compound possesses potent antimicrobial activity comparable to established antibiotics .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized novel thiophene derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that the compound exhibited significant antibacterial effects against clinical strains of E. coli and Pseudomonas aeruginosa .
  • Cell Line Studies : In a cytotoxicity assay using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3), this compound showed lower toxicity compared to other tested compounds, suggesting its potential for therapeutic applications .
  • Molecular Docking Studies : Computational studies have indicated strong binding interactions between this compound and key residues in target proteins such as DNA gyrase, which is crucial for its antibacterial activity .

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via thiophene ring formation using the Gewald reaction, which involves cyclization of ketones or aldehydes with sulfur and cyanoacetates. Key steps include optimizing temperature (60–80°C) and catalyst selection (e.g., morpholine or piperidine) to enhance sulfamoyl group incorporation. Purification often involves column chromatography or recrystallization to achieve >95% purity . Building-block approaches, such as functionalizing pre-formed thiophene cores with sulfamoyl groups, are also documented, though yields may vary due to steric hindrance .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm the thiophene backbone (δ 6.8–7.2 ppm for aromatic protons) and ester/sulfonamide substituents (δ 3.7–4.0 ppm for methyl ester; δ 2.8–3.1 ppm for sulfamoyl NH2) .
  • FT-IR : Key peaks include ~1700 cm⁻¹ (ester C=O) and ~1330/1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretching) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are used to assess purity, with retention times calibrated against standards .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the sulfamoyl group, predicting preferential reactivity at the 5-position of the thiophene ring. Molecular electrostatic potential maps highlight nucleophilic attack sites .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonamide-containing thiophenes?

Discrepancies in bond angles or torsional strain (e.g., sulfamoyl group orientation) can arise from polymorphism or twinning. Use SHELXL for refinement with high-resolution (<1.0 Å) data to resolve disorder. ORTEP-3 visualizes thermal ellipsoids, aiding in identifying anisotropic displacement artifacts .

Q. How does the sulfamoyl group influence the compound’s pharmacokinetic properties in drug discovery?

The sulfamoyl moiety enhances solubility via hydrogen bonding but may reduce membrane permeability. LogP values (calculated ~2.1) suggest moderate lipophilicity. In vitro assays (e.g., Caco-2 permeability) and metabolic stability studies (microsomal incubation) are critical for optimizing bioavailability .

Q. What safety protocols are critical when handling sulfonamide derivatives in laboratory settings?

  • PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory. Avoid skin contact due to potential sensitization .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of fine powders.
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
Gewald ReactionCyanoacetate, S8, morpholine65–75>95
Post-functionalizationThiophene core + ClSO2NH240–5090–95

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsFunctional Group
1H NMRδ 3.89 (s, 3H, COOCH3)Methyl ester
FT-IR1345 cm⁻¹ (S=O asymmetric stretch)Sulfonamide
HPLCtR = 8.2 min (70:30 ACN:H2O)Purity assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.